molecular formula C21H15F3N8OS B14927270 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B14927270
M. Wt: 484.5 g/mol
InChI Key: XSYPRIFHVYFDTQ-UHFFFAOYSA-N
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Description

N~3~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features multiple functional groups, including cyano, pyrazole, and pyrimidine, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the cyclopenta[b]thiophene core: This step might involve cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the cyano group: This can be achieved through nucleophilic substitution or addition reactions.

    Construction of the pyrazole and pyrimidine rings: These heterocyclic structures can be synthesized using condensation reactions with suitable precursors.

    Final coupling reactions: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a large scale.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N~3~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or functional groups.

    Reduction: Reduction reactions can modify the cyano group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium, platinum, or other transition metal catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N3-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Altering cellular pathways: Influencing cell signaling or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N~3~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE: A similar compound with slight variations in the functional groups or ring structures.

    Other pyrazole derivatives: Compounds with similar pyrazole and pyrimidine cores but different substituents.

Properties

Molecular Formula

C21H15F3N8OS

Molecular Weight

484.5 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C21H15F3N8OS/c1-31-10-11(9-26-31)15-7-17(21(22,23)24)28-20(27-15)32-6-5-14(30-32)18(33)29-19-13(8-25)12-3-2-4-16(12)34-19/h5-7,9-10H,2-4H2,1H3,(H,29,33)

InChI Key

XSYPRIFHVYFDTQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC(=N2)N3C=CC(=N3)C(=O)NC4=C(C5=C(S4)CCC5)C#N)C(F)(F)F

Origin of Product

United States

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